N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
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Description
“N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide” is a complex organic compound. It is a derivative of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide . This compound contains a total of 35 bonds, including 20 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 2 ethers (aromatic), and 1 Furane .
Synthesis Analysis
The synthesis of similar compounds has been reported under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis
The molecular structure of similar compounds was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is 73.52(14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .Physical and Chemical Properties Analysis
The compound contains a total of 35 bonds, including 20 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 2 ethers (aromatic), and 1 Furane .Mechanism of Action
Properties
IUPAC Name |
N-[[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-27-18-9-4-5-10-19(18)29-14-12-25-17-8-3-2-7-16(17)24-21(25)15-23-22(26)20-11-6-13-28-20/h2-11,13H,12,14-15H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJFTCLAXPOTSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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